2-(3-Bromobenzoyl)-6-fluorobenzonitrile
CAS No.: 1227162-77-7
Cat. No.: VC0110853
Molecular Formula: C14H7BrFNO
Molecular Weight: 304.118
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227162-77-7 |
---|---|
Molecular Formula | C14H7BrFNO |
Molecular Weight | 304.118 |
IUPAC Name | 2-(3-bromobenzoyl)-6-fluorobenzonitrile |
Standard InChI | InChI=1S/C14H7BrFNO/c15-10-4-1-3-9(7-10)14(18)11-5-2-6-13(16)12(11)8-17/h1-7H |
Standard InChI Key | ZPKCITAJMBTYJV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)C(=O)C2=C(C(=CC=C2)F)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(3-Bromobenzoyl)-6-fluorobenzonitrile contains a benzonitrile core with strategically positioned functional groups. The molecular formula is C₁₄H₇BrFNO, comprising fourteen carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. The structure features a benzene ring with a cyano group (-CN) forming the benzonitrile core, a fluorine substituent at position 6, and a benzoyl group at position 2 that itself contains a bromine atom at position 3.
This arrangement of functional groups creates a molecule with distinct electronic properties and reactivity patterns. The presence of both electron-withdrawing groups (cyano, fluoro) and the halogenated benzoyl moiety contributes to the compound's unique chemical behavior and potential applications.
Physical Properties
While specific experimental data for 2-(3-Bromobenzoyl)-6-fluorobenzonitrile is limited, its physical properties can be estimated by examining structurally similar compounds. The table below presents the estimated physical properties based on related benzonitrile derivatives:
Chemical Reactivity
The reactivity of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile is governed by the presence of multiple functional groups:
The cyano group (-CN) is highly electron-withdrawing and can undergo various transformations including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. This versatility makes it valuable for further chemical modifications in synthetic pathways.
Synthesis Methods
Alternative Synthetic Approaches
An alternative synthetic strategy could involve:
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Starting with 6-fluorobenzonitrile
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Regioselective introduction of the 3-bromobenzoyl group at position 2 through directed metallation followed by acylation with 3-bromobenzoyl chloride
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Optimization of reaction conditions to achieve high yield and purity
The success of this approach would depend on careful control of reaction conditions to ensure regioselectivity and minimize side reactions. The directed metallation would likely require low temperatures (-78°C) and appropriate directing groups to ensure proper orientation of the lithiated intermediate.
Biochemical Interactions
Enzyme Interactions
The structural features of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile suggest potential interactions with biological systems, particularly enzymes. Similar benzonitrile derivatives have been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function.
The compound may act as an inhibitor or modulator of specific enzymes through:
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Hydrogen bonding interactions via the nitrile and carbonyl groups
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Halogen bonding through the bromine and fluorine atoms
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π-stacking interactions involving the aromatic rings
These interaction modes could confer biological activity relevant to pharmaceutical applications, although specific studies on this compound would be necessary to confirm such properties.
Metabolic Considerations
The presence of both bromine and fluorine atoms in 2-(3-Bromobenzoyl)-6-fluorobenzonitrile has implications for its metabolic fate in biological systems. Fluorinated compounds typically demonstrate enhanced metabolic stability compared to their non-fluorinated counterparts, as the carbon-fluorine bond is particularly resistant to metabolic cleavage.
Understanding these metabolic pathways would be essential for any pharmaceutical application of this compound or its derivatives.
Research Directions
Structure-Activity Relationship Studies
Future research involving 2-(3-Bromobenzoyl)-6-fluorobenzonitrile could focus on structure-activity relationship (SAR) studies to explore the impact of structural modifications on biological activity. Such studies might investigate:
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The effect of replacing the bromine atom with other halogens or functional groups
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Modifications to the fluorine position or substitution with other groups
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Transformations of the nitrile group to related functionalities such as amides or tetrazoles
These investigations could provide valuable insights into the structural requirements for specific biological activities, potentially leading to the development of compounds with enhanced properties for pharmaceutical applications.
Synthetic Methodology Development
The development of improved synthetic methods for 2-(3-Bromobenzoyl)-6-fluorobenzonitrile and related compounds represents another promising research direction. Such efforts might focus on:
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Catalytic approaches that enable more efficient introduction of the 3-bromobenzoyl group
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Regioselective functionalization strategies that minimize the need for protecting groups
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Green chemistry approaches that reduce the environmental impact of synthesis
Advances in these areas would enhance the accessibility of 2-(3-Bromobenzoyl)-6-fluorobenzonitrile and facilitate its application in various research and development contexts.
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